1-(2,4-Difluorobenzyl)cyclopropan-1-amine hydrochloride, also known as (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine hydrochloride, is a chemical compound primarily recognized for its role as an intermediate in the synthesis of ticagrelor, an antiplatelet medication used to reduce the risk of stroke and heart attack. This compound is classified as a low-molecular-weight organic compound and falls under the category of cyclopropanamines.
The compound can be synthesized from various precursors, including 1,2-difluorobenzene and chloroacetyl chloride. The synthesis methods have been documented in several patents and scientific literature, highlighting its significance in pharmaceutical chemistry.
The synthesis of 1-(2,4-Difluorobenzyl)cyclopropan-1-amine hydrochloride involves several key steps:
The molecular structure of 1-(2,4-Difluorobenzyl)cyclopropan-1-amine hydrochloride can be represented as follows:
The compound features a cyclopropane ring attached to a difluorobenzyl group, contributing to its unique chemical properties. The presence of fluorine atoms enhances its lipophilicity and biological activity.
The compound participates in various chemical reactions typical of amines and cyclopropanes:
These reactions are crucial for further modifications and applications in medicinal chemistry .
The mechanism of action for 1-(2,4-Difluorobenzyl)cyclopropan-1-amine hydrochloride primarily involves its role as an intermediate in the synthesis of ticagrelor. Ticagrelor acts by selectively inhibiting adenosine diphosphate receptors on platelets, thereby preventing platelet aggregation. The structural modifications provided by the cyclopropanamine framework contribute to the pharmacological profile of ticagrelor .
The compound has high gastrointestinal absorption and is permeable across the blood-brain barrier due to its lipophilic nature .
The primary application of 1-(2,4-Difluorobenzyl)cyclopropan-1-amine hydrochloride lies in pharmaceutical research and development. It serves as an essential intermediate in synthesizing ticagrelor and potentially other therapeutic agents targeting cardiovascular diseases. Additionally, it is studied for its potential impurities during ticagrelor production processes .
This compound exemplifies the intricate relationship between organic synthesis and pharmacology in developing effective medications for managing cardiovascular health.
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7